

(Rac)-VU 6008667: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (Rac)-VU 6008667

Cat. No.: B12295290

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(Rac)-VU 6008667 is a potent and selective negative allosteric modulator (NAM) of the muscarinic acetylcholine receptor subtype 5 (M5). Its high central nervous system (CNS) penetration and favorable pharmacokinetic profile make it a valuable research tool for investigating the role of M5 receptors in various physiological and pathological processes, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the chemical properties, biological activity, and experimental applications of **(Rac)-VU 6008667**.

Core Chemical Properties

(Rac)-VU 6008667 is a synthetic molecule with the following key identifiers and physicochemical properties:

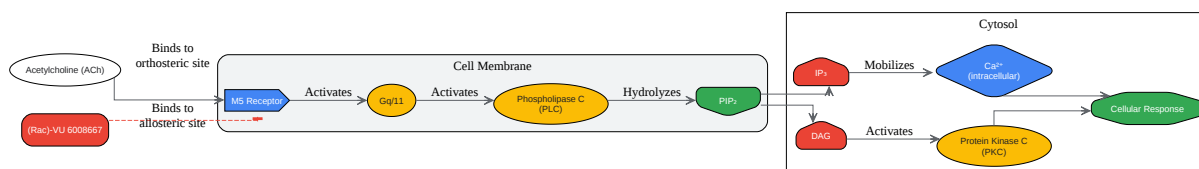
Property	Value	Source
CAS Number	2092917-63-8	[1][2]
Molecular Formula	C ₂₄ H ₁₇ ClF ₂ N ₂ O ₂	[1][2]
Molecular Weight	438.85 g/mol	[1][2]
IUPAC Name	9b-(4-chloro-2-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H,9bH-imidazo[2,1-a]isoindol-5-one	
Solubility	Soluble in DMSO at 125 mg/mL (284.84 mM) with ultrasonic assistance.	[3]
Storage	Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.	[3]

Biological Activity and Pharmacokinetics

(Rac)-VU 6008667 acts as a selective negative allosteric modulator of the M5 receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. As a negative allosteric modulator, **(Rac)-VU 6008667** decreases the affinity and/or efficacy of acetylcholine at the M5 receptor.

Parameter	Value	Species	Source
IC ₅₀	1.8 µM	Human	[1][2][4]
pIC ₅₀	5.75	Human	[1][2][4]
Selectivity	High selectivity for M5 over other muscarinic receptor subtypes (M1-M4).		
CNS Penetration	High	[1][2][4]	
Half-life (t _{1/2})	2.3 hours	Rat	

The M5 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins.[1] Activation of the M5 receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). By negatively modulating the M5 receptor, **(Rac)-VU 6008667** can attenuate these downstream signaling events.



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Figure 1: M5 Receptor Signaling Pathway and Modulation by **(Rac)-VU 6008667**.

Experimental Protocols

(Rac)-VU 6008667 has been utilized in several preclinical studies to investigate the role of the M5 receptor in substance use disorders. A common experimental paradigm involves rodent models of drug self-administration.

In Vivo Oxycodone Self-Administration in Rats

Objective: To determine the effect of **(Rac)-VU 6008667** on the reinforcing properties of oxycodone.

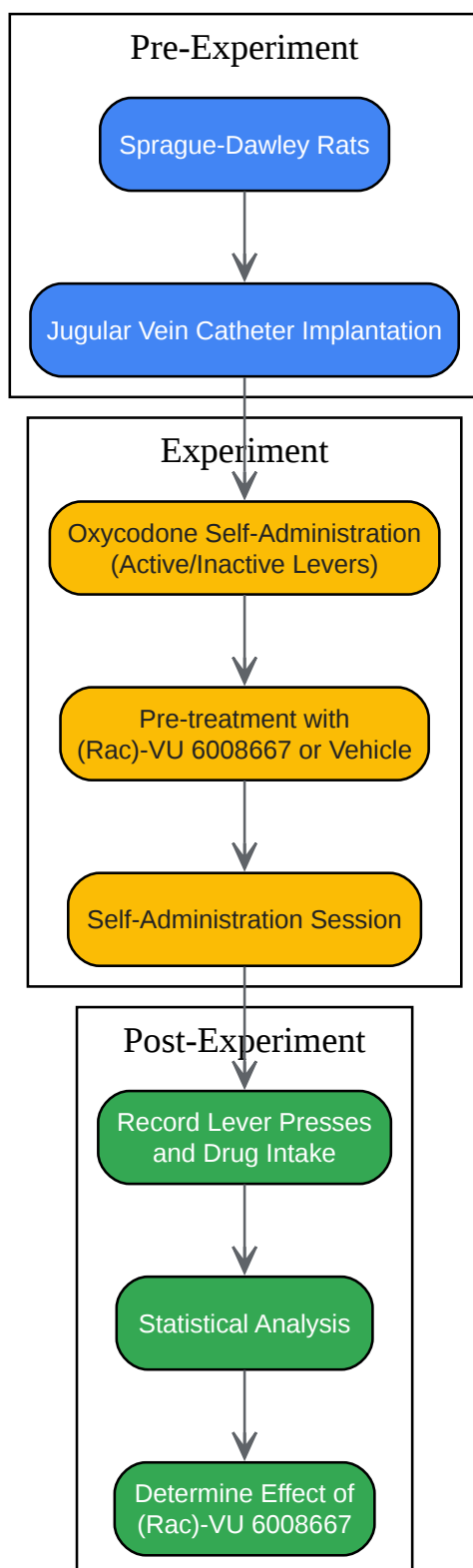
Animals: Male Sprague-Dawley rats.

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump for intravenous drug delivery.

Procedure:

- **Catheter Implantation:** Rats are surgically implanted with intravenous catheters in the jugular vein.
- **Acquisition of Self-Administration:** Following recovery, rats are placed in the operant chambers and allowed to self-administer oxycodone (e.g., 0.15 mg/kg/infusion) by pressing the active lever. Each active lever press results in a drug infusion and the presentation of a conditioned stimulus (e.g., a cue light). Presses on the inactive lever have no programmed consequences.
- **Treatment with **(Rac)-VU 6008667**:** Once stable self-administration is established, rats are pre-treated with **(Rac)-VU 6008667** or vehicle at various doses and time points before the self-administration sessions.
- **Data Analysis:** The number of active and inactive lever presses, as well as the total drug intake, are recorded and analyzed to determine the effect of **(Rac)-VU 6008667** on oxycodone reinforcement.

Studies have shown that acute administration of VU6008667 can decrease oxycodone self-administration in rats.[\[5\]](#)



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Figure 2: General Experimental Workflow for In Vivo Self-Administration Studies.

Conclusion

(Rac)-VU 6008667 is a critical tool for researchers investigating the pharmacology and therapeutic potential of the M5 muscarinic acetylcholine receptor. Its well-characterized chemical and biological properties, combined with its proven utility in preclinical models of disease, make it an invaluable compound for advancing our understanding of M5 receptor function in the central nervous system.

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